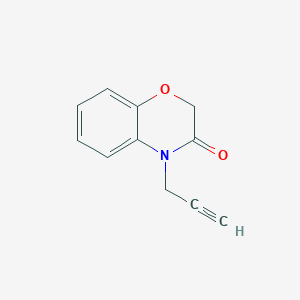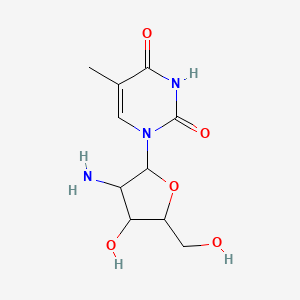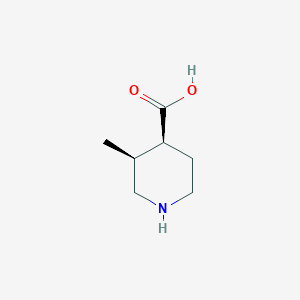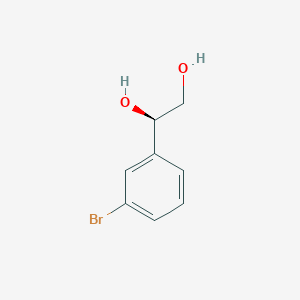
(1R)-1-(3-Bromophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- is a chemical compound with the molecular formula C8H9BrO2 and a molecular weight of 217.05986 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethanediol backbone, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- typically involves the bromination of phenyl ethanediol derivatives. One common method includes the reaction of 1,2-ethanediol with bromobenzene under specific conditions to yield the desired product . The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Formation of 1,2-ethanediol, 1-phenyl-, (1R)-.
Substitution: Formation of various substituted phenyl ethanediol derivatives.
Scientific Research Applications
1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, 1-phenyl-, (1R)-: Lacks the bromine atom, resulting in different reactivity and biological activity.
1,2-Ethanediol, 1-(4-bromophenyl)-, (1R)-: Similar structure but with the bromine atom at the para position, affecting its chemical properties and interactions.
1,2-Ethanediol, 1-(2-bromophenyl)-, (1R)-: Bromine atom at the ortho position, leading to distinct steric and electronic effects.
Uniqueness
1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
402937-73-9 |
|---|---|
Molecular Formula |
C8H9BrO2 |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(1R)-1-(3-bromophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 |
InChI Key |
RPYUQIBEBQYKTK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CO)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
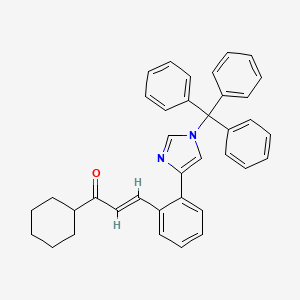
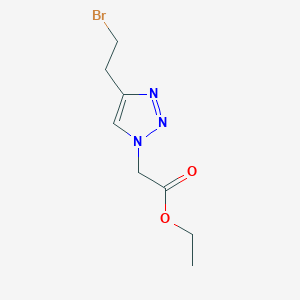
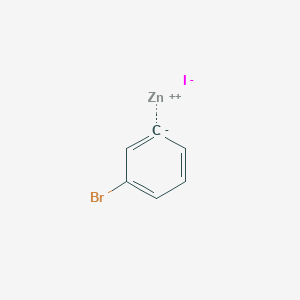
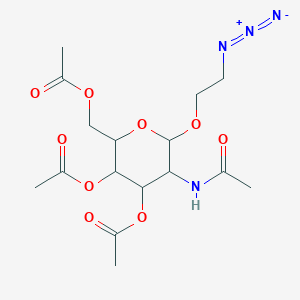

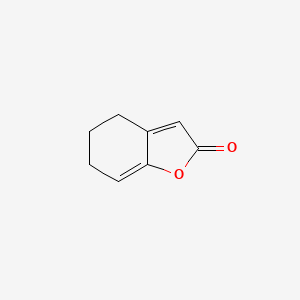
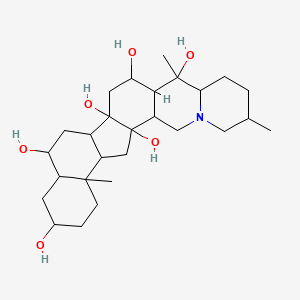
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)
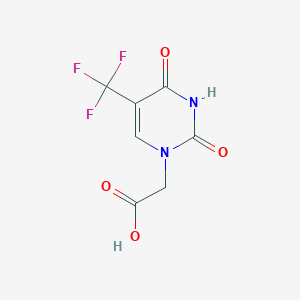
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)
